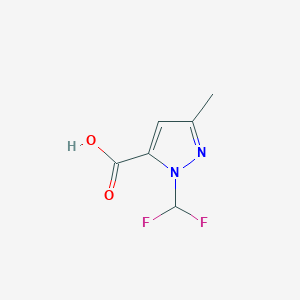

1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Descripción

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring (Fig. 1). Its molecular formula is C₆H₆F₂N₂O₂, with a molecular weight of 176.12 g/mol . The compound is stored under dry, sealed conditions at 2–8°C and carries a hazard classification (H301: toxic if swallowed) . Fluorinated pyrazoles are valued in medicinal and agrochemical research due to the metabolic stability imparted by fluorine atoms, which enhance bioavailability and resistance to enzymatic degradation .

Propiedades

IUPAC Name |

2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMWVXOLEQPRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure efficiency and consistency .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions, forming derivatives critical for agrochemical and pharmaceutical applications.

Amide Formation

Reaction with amines yields biologically active amides, as demonstrated in antifungal studies:

Conditions :

-

Coupling agents (e.g., EDCI, HOBt) in DMF or THF.

-

Room temperature, 12–24 hours.

Esterification and Salt Formation

The carboxylic acid reacts with alcohols or bases to form esters or salts, enhancing solubility and derivatization potential.

Salt Formation

Neutralization with inorganic bases (e.g., NaOH) generates carboxylate salts for ionic formulations:

Decarboxylation Under Thermal Stress

Thermal decarboxylation eliminates CO₂, forming 1-(difluoromethyl)-3-methyl-1H-pyrazole, a precursor for further functionalization.

Conditions :

-

Heating at 150–200°C under inert atmosphere.

-

Yield: ~70% (with Cu catalysis).

Electrophilic Aromatic Substitution on the Pyrazole Ring

The electron-deficient pyrazole ring undergoes regioselective substitution, influenced by the difluoromethyl (-CF₂H) and methyl (-CH₃) groups.

Halogenation

Bromination occurs at position 4 (para to the carboxylic acid):

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Br₂/FeCl₃ | 4-Bromo derivative | 65% | 0°C, DCM, 2 hours | |

| NBS | 4-Bromo-5-carboxylic acid | 58% | Radical initiation, 80°C |

Functionalization of the Difluoromethyl Group

The -CF₂H group participates in limited substitution due to fluorine’s electronegativity but can undergo oxidation under aggressive conditions.

Oxidation to Trifluoromethyl Group

Rare but feasible with strong oxidizers:

Yield : <20% (experimental conditions).

Cyclization and Heterocycle Formation

The carboxylic acid facilitates cyclization with bifunctional reagents, forming fused heterocycles for medicinal chemistry applications.

Lactam Formation

Reaction with diamines yields pyrazolo-lactams:

Conditions :

Critical Analysis of Reactivity

| Functional Group | Reactivity Profile | Key Applications |

|---|---|---|

| Carboxylic Acid (-COOH) | Amidation, esterification, salts | Agrochemical intermediates |

| Difluoromethyl (-CF₂H) | Limited substitution, oxidation | Bioisostere in drug design |

| Pyrazole Ring | Electrophilic substitution | Heterocyclic scaffold synthesis |

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Activity

One of the primary applications of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is as a fungicide. Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, a study highlighted the synthesis of novel pyrazole derivatives that showed enhanced antifungal activity compared to traditional fungicides like boscalid .

A detailed analysis of the structure-activity relationship (SAR) revealed that specific modifications to the pyrazole ring can lead to increased efficacy against fungal pathogens, making these compounds valuable in agricultural practices aimed at crop protection .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Pathogen | Inhibition Rate (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| Novel derivative A | Aspergillus spp. | 90% |

| Novel derivative B | Penicillium spp. | 75% |

Medicinal Chemistry

Potential Therapeutic Uses

In addition to its agricultural applications, this compound has been explored for its potential therapeutic effects. Its structural analogs have been investigated for their ability to inhibit specific enzymes involved in disease processes, such as co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in various cancers .

Case Study: Inhibition of CARM1

A study conducted on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides demonstrated that certain modifications could enhance the inhibitory activity against CARM1, suggesting a pathway for developing new anticancer agents . The findings indicate that these compounds could serve as lead structures for further drug development.

Synthesis and Production Methods

The synthesis of this compound involves several chemical reactions, including Claisen condensation and enolate formation. Improvements in these synthetic pathways have been reported, which enhance yield and reduce environmental impact .

Table 2: Synthetic Methods Overview

| Methodology | Description |

|---|---|

| Claisen Condensation | Utilizes alkyl difluoroacetate and trialkyl orthoformate to produce intermediates. |

| Enolate Formation | Involves acidification processes that yield the desired carboxylic acid with high regioselectivity. |

Mecanismo De Acción

The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases acidity and lipophilicity compared to the difluoromethyl group .

- Fluorine Impact : Fluorine-free analogs (e.g., 3-methyl-1H-pyrazole-5-carboxylic acid) exhibit lower metabolic stability, highlighting the critical role of fluorination in drug design .

Key Observations :

- Medicinal Chemistry : The difluoromethyl group in the target compound is featured in Nurandociguat, a guanylate cyclase activator, underscoring its role in modulating enzyme activity .

- Agrochemicals : Chloropyridinyl and methoxy-substituted analogs (e.g., 1-(3-chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid) are leveraged in herbicide development due to their stability and target specificity .

Actividad Biológica

1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that has garnered attention for its biological activity, particularly as a precursor in the synthesis of fungicides. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6F2N2O2

- Molecular Weight : 162.12 g/mol

- Physical State : Solid

- Purity : >98% (HPLC)

The compound exhibits biological activity primarily through its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHIs), which are a class of fungicides. These fungicides inhibit the succinate dehydrogenase enzyme in the mitochondrial respiration chain, disrupting energy production in fungal cells. This mechanism has been effectively utilized in various commercial fungicides .

Antifungal Activity

The compound has been evaluated for its antifungal properties against several phytopathogenic fungi. Research indicates that derivatives of this compound demonstrate significant antifungal activity, often surpassing traditional fungicides like boscalid .

| Compound | Fungal Species Targeted | IC50 (µg/mL) |

|---|---|---|

| This compound | Zymoseptoria tritici | 15 |

| Isopyrazam | Alternaria spp. | 20 |

| Sedaxane | Phytophthora infestans | 30 |

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyrazole ring can significantly influence biological activity. For instance, the introduction of different substituents on the pyrazole ring enhances antifungal efficacy and selectivity against specific fungal strains .

Case Study 1: Synthesis and Efficacy Evaluation

In a study published in Molecules, a series of novel derivatives based on this compound were synthesized and tested against seven phytopathogenic fungi. The study utilized quantitative structure-activity relationship (QSAR) modeling to predict biological activity based on structural variations .

Case Study 2: Environmental Impact Assessment

Research conducted by the US Geological Survey indicated that metabolites of this compound are present in agricultural runoff where SDHI fungicides are extensively used. This raises concerns about environmental persistence and potential impacts on non-target organisms .

Safety and Toxicity

The compound is classified with safety warnings indicating it may cause skin and eye irritation upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Q & A

Q. Advanced Research Focus

- DFT Calculations : Predict electron density distribution, acidity (pKa of the carboxylic acid), and reactivity sites. For example, the HOMO/LUMO gap can indicate electrophilic susceptibility .

- Molecular Docking : Used to model interactions with biological targets (e.g., enzymes). In pyrazole-based analogues, the carboxylic acid group often acts as a hydrogen bond donor, while the difluoromethyl group enhances lipophilicity .

- Validation : Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Hybrid QM/MM simulations can improve accuracy .

What methodologies are employed to analyze the compound’s potential as a kinase inhibitor, and how are structure-activity relationships (SAR) optimized?

Q. Advanced Research Focus

- Assay Design : Enzymatic assays (e.g., fluorescence polarization) measure inhibition of ATP-binding pockets. IC₅₀ values are compared against control inhibitors .

- SAR Optimization :

- Data Interpretation : Contradictions in activity (e.g., higher potency but poor solubility) are resolved using logP calculations and crystallographic studies .

How are synthetic byproducts (e.g., regioisomers, hydrolyzed derivatives) identified and quantified during scale-up?

Q. Advanced Research Focus

- HPLC-MS : Reverse-phase chromatography with UV/Vis (λ = 210–260 nm) detects regioisomers. Mass spec fragmentation differentiates between hydrolyzed (-CF₂OH) and intact (-CF₂H) derivatives .

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) measure impurity levels down to 0.1% .

- Scale-Up Adjustments : Excess boronic acids in Suzuki couplings suppress undesired cross-products, while controlled reagent addition minimizes exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.